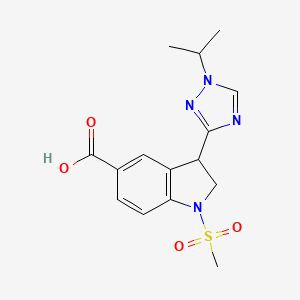![molecular formula C17H24N2O2 B8107806 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8107806.png)
1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[45]decan-2-one is a compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a suitable diazaspiro compound with 2-methoxyethylamine under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one exerts its effects is primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting this enzyme, the compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-2-one: A structurally similar compound but lacks the methoxyethyl and phenyl groups.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spiro structure but differ in their substituents and functional groups.
Uniqueness
1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyethyl and phenyl groups enhances its potential as a therapeutic agent and its ability to interact with specific molecular targets .
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-12-11-19-16(20)13-15(14-5-3-2-4-6-14)17(19)7-9-18-10-8-17/h2-6,15,18H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYMVGGTARXHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(C12CCNCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8107731.png)
![(3-(3-Fluorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B8107747.png)
![6-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine](/img/structure/B8107754.png)
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B8107757.png)
![3-(1-Methyl-4-(pyrimidin-2-yl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8107764.png)

![(4aS,8R,8aS)-N-pyridin-2-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-amine](/img/structure/B8107788.png)
![5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8107796.png)
![9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B8107815.png)
![rel-(4R,4aS,8aR)-N-methyl-N-(pyridin-2-ylmethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8107822.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone](/img/structure/B8107828.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one](/img/structure/B8107834.png)
![8-(Cyclopropylsulfonyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8107840.png)
![N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B8107841.png)
